molecular formula C22H19FN2O4 B2478537 ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946246-30-6

ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2478537
CAS No.: 946246-30-6
M. Wt: 394.402
InChI Key: LFVCOXNVSMONAO-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-fluorobenzyl group, an amide linkage, and an ethyl benzoate ester. The dihydropyridine scaffold is a pharmacophoric motif often associated with biological activity, while the 4-fluorophenyl substituent may enhance target binding through hydrophobic and electrostatic interactions. The ethyl ester group is a common prodrug strategy to improve bioavailability by increasing lipophilicity .

Properties

IUPAC Name

ethyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c1-2-29-22(28)16-7-11-18(12-8-16)24-20(26)19-4-3-13-25(21(19)27)14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCOXNVSMONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables the formation of 2-pyridones via cyclization of enamine intermediates. For this compound, potassium 3-amino-benzofuran-2-carboxylate undergoes cyclization in the presence of ethyl acetoacetate and a base (e.g., potassium carbonate) to yield the 2-oxo-1,2-dihydropyridine-3-carboxylate intermediate. Key conditions include:

Step Reagents/Conditions Yield Reference
Cyclization Ethyl acetoacetate, K₂CO₃, DMF, 100°C, 12h 68%

Hantzsch Dihydropyridine Synthesis

Introduction of the 4-Fluorophenylmethyl Group

N-Alkylation of the dihydropyridine nitrogen is achieved using 4-fluorobenzyl bromide or chloride. The reaction proceeds via an SN2 mechanism in polar aprotic solvents:

Alkylation Conditions

  • Reagent : 4-Fluorobenzyl bromide (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C, 6h
  • Yield : 75%

Side products from O-alkylation are minimized by controlling stoichiometry and reaction time. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the N-alkylated product.

Amidation with 4-Aminobenzoic Acid Ethyl Ester

The amide bond is formed between the dihydropyridine-3-carboxylate and 4-aminobenzoic acid ethyl ester. Two approaches are prevalent:

Carbodiimide-Mediated Coupling

Using ethyl 3-(chlorocarbonyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxylate and 4-aminobenzoic acid ethyl ester:

  • Coupling Agents : EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : Dichloromethane, 0°C to room temperature, 12h
  • Yield : 82%

Direct Aminolysis

Hydrolysis of the ethyl ester to the carboxylic acid (using NaOH/EtOH), followed by reaction with 4-aminobenzoic acid ethyl ester in the presence of thionyl chloride:

  • Conditions : SOCl₂, reflux, 2h → DCM, RT, 6h
  • Yield : 70%

Optimization and Industrial Scaling

Industrial protocols emphasize cost-effectiveness and reproducibility:

  • Catalytic Alkylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time to 3h.
  • Continuous Flow Synthesis : Microreactors enhance heat transfer during cyclization, improving yield to 78%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, acetonitrile:water gradient)
  • Melting Point : 148–150°C
  • NMR Data : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, Ar-H), 5.12 (s, 2H, CH₂), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 1.32 (t, J=7.1 Hz, 3H, CH₃).

Challenges and Solutions

  • Regioselectivity in Alkylation : Using bulky bases (e.g., DBU) suppresses O-alkylation byproducts.
  • Amide Hydrolysis : Anhydrous conditions during coupling prevent premature ester hydrolysis.

Chemical Reactions Analysis

Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features are compared below to highlight how variations in substituents, ester groups, and core modifications influence physicochemical and biological properties. Key analogs are selected based on evidence from synthetic, biochemical, and pharmacological studies.

Substituents on the Phenyl Ring

  • 4-Fluorophenyl (Target Compound) : The para-fluoro substitution optimizes binding affinity in kinase inhibitors by balancing electronegativity and steric bulk. For example, analogs with para-fluorophenyl groups exhibit 2–3-fold higher binding affinity (IC₅₀ = 22.7 nM) compared to meta-fluorophenyl analogs (IC₅₀ = 45.2 nM) .
  • 4-Trifluoromethoxyphenyl (Analog) : A 4-trifluoromethoxy group increases aqueous solubility (32.8 μg/mL vs. 12.5 μg/mL for 3-fluorophenyl analogs) but may reduce binding potency (IC₅₀ = 78.9 nM) due to steric hindrance .

Ester Group Variations

  • Methyl Ester (Analog) : Methyl esters are more easily hydrolyzed in vivo, which may shorten half-life (t₁/₂ = 2.1 h vs. 4.8 h for ethyl esters) but accelerate prodrug activation .

Core Modifications

  • Cyclopropyl-Substituted Dihydropyridine (Analog) : Replacing the methyl group with a cyclopropyl ring (as in ) enhances metabolic stability (t₁/₂ = 5.3 h vs. 2.1 h for methyl-substituted analogs) by reducing cytochrome P450 oxidation .
  • Urea Linkage (Analog) : Replacing the amide with a urea group (e.g., in ) alters hydrogen-bonding capacity, leading to reduced potency (IC₅₀ = 89.4 nM vs. 22.7 nM for amide-linked analogs) but improved solubility .

Data Table: Key Properties of Structural Analogs

Compound Feature Target Compound Analog 1 Analog 2 Analog 3
Phenyl Substituent 4-Fluorophenyl 3-Fluorophenyl 4-Trifluoromethoxyphenyl 4-Chlorophenyl
Ester Group Ethyl Methyl Ethyl Methyl
Solubility (μg/mL) Not reported 12.5 32.8 18.3
Binding Affinity (IC₅₀, nM) Not reported 45.2 78.9 22.7
Metabolic Stability (t₁/₂) Not reported 2.1 h 5.3 h 4.8 h

Discussion of Contradictory Evidence

  • Solubility vs. Binding Affinity : While 4-trifluoromethoxyphenyl analogs show improved solubility, their binding affinity is significantly lower than para-fluorophenyl derivatives, suggesting a trade-off between physicochemical and pharmacological optimization .
  • Ester Group Impact : and highlight conflicting outcomes for methyl esters: while they may improve synthetic accessibility, they reduce metabolic stability compared to ethyl esters .

Biological Activity

Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24H27FN4O3
  • Molecular Weight : 438.5 g/mol
  • IUPAC Name : this compound

This structure features a dihydropyridine ring, an amide linkage, and a fluorophenyl group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanism often involves inhibition of specific kinases associated with cancer cell proliferation. For instance, derivatives of dihydropyridine have shown efficacy against various cancer cell lines by targeting pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating NF-kB signaling pathways. This makes them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes, such as xanthine oxidase (XO), which is involved in uric acid production. Inhibiting XO can be beneficial in managing conditions like gout and hyperuricemia .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E) and EGFR
Anti-inflammatoryModulation of NF-kB pathway
AntimicrobialDisruption of bacterial membranes
Enzyme InhibitionInhibition of xanthine oxidase

Case Study: Antitumor Efficacy

A study conducted on a series of dihydropyridine derivatives showed that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent antitumor activity. The study utilized cell viability assays and Western blot analysis to confirm the downregulation of key oncogenic proteins .

Case Study: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of nitric oxide (NO) and pro-inflammatory cytokines in macrophages. This effect was attributed to the inhibition of NF-kB activation, suggesting its potential use in treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the key steps and considerations in synthesizing ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate?

  • Methodological Answer : The synthesis typically involves coupling a 4-fluorobenzyl-substituted dihydropyridone with a benzoate ester via amidation. Critical steps include:

  • Catalyst selection : Lewis acids (e.g., HATU or DCC) for activating carboxyl groups during amide bond formation .
  • Reaction optimization : Temperature control (e.g., 60–80°C in DMF or THF) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Employ SHELXL for refinement of diffraction data to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm functional groups (e.g., fluorophenyl CH₂ at δ ~4.5 ppm, ester carbonyl at δ ~170 ppm) .
  • Mass spectrometry (ESI/HRMS) : Validate molecular weight and fragmentation patterns (e.g., [M+H]⁺ peak matching theoretical m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and side-product formation .
  • Catalyst loading : Titrate HATU (1.1–1.5 equiv.) to minimize unreacted starting material while avoiding excess reagent .
  • Real-time monitoring : Use TLC (silica, UV visualization) or inline HPLC to track reaction progress and terminate at peak conversion .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Comparative assays : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
  • Structural analogs : Synthesize derivatives with modified fluorophenyl or benzoate groups to test structure-activity relationships (SAR) .
  • Target validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for purported biological targets .

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases) to model binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify key residues (e.g., hydrogen bonds with the dihydropyridone carbonyl) .

Q. How does stereochemistry at the dihydropyridine ring impact biological activity?

  • Methodological Answer :

  • Chiral synthesis : Prepare enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .
  • Activity comparison : Test enantiomers in bioassays (e.g., IC₅₀ in enzyme inhibition) to correlate configuration with potency .
  • Circular dichroism (CD) : Confirm absolute configuration and correlate with crystallographic data .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Stability studies : Store samples at 4°C (dry) vs. -20°C (in DMSO) and monitor via HPLC at 0, 3, and 6 months to track degradation (e.g., ester hydrolysis) .
  • Lyophilization : Freeze-dry in amber vials under argon to prevent oxidation and moisture uptake .

Q. How can derivatives be designed to improve pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic groups (e.g., sulfonamides) to the benzoate moiety to enhance solubility .
  • Metabolic stability : Replace labile esters with carbamates and test in liver microsome assays to reduce CYP450-mediated clearance .

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